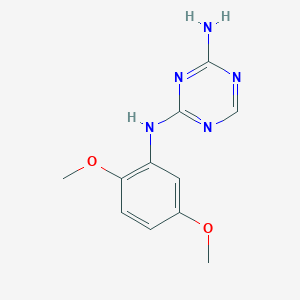

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-17-7-3-4-9(18-2)8(5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKSIWFIGXZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-dimethoxyaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atoms in cyanuric chloride by the amino group of 2,5-dimethoxyaniline. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the triazine ring to a more reduced form.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has been investigated for its potential therapeutic benefits. Key applications include:

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. A study demonstrated its efficacy in inhibiting the growth of cancer cell lines through the modulation of specific signaling pathways .

- Diabetes Treatment : The compound has been explored for its potential role in treating metabolic syndromes and diabetes. It has shown promise in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell proliferation and induction of apoptosis at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.0 | Inhibition of PI3K/Akt pathway |

| A549 | 10.0 | Cell cycle arrest at G1 phase |

Agrochemical Applications

The compound is also being studied for use in agrochemicals due to its potential as a herbicide or pesticide. Its ability to interact with plant growth regulators can be advantageous in developing new agricultural products.

- Herbicidal Activity : Preliminary studies have shown that this compound can inhibit the growth of certain weed species. This property suggests its potential as an environmentally friendly herbicide .

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists assessed the herbicidal activity of this compound against common weeds. The results indicated effective inhibition of weed growth at specific concentrations.

| Weed Species | Effective Concentration (g/ha) | Growth Inhibition (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85 |

| Echinochloa crus-galli | 0.5 | 90 |

Material Science Applications

In material science, this compound is being explored for its potential as a dye or pigment due to its stable chemical structure and vibrant color properties.

- Dye Applications : The compound's unique triazine structure allows it to be used effectively as a dye in textiles and coatings. Its stability under UV light makes it suitable for outdoor applications .

Case Study: Dye Stability

A study evaluated the lightfastness of textiles dyed with this compound. The results showed high resistance to fading when exposed to sunlight compared to conventional dyes.

| Dye Type | Lightfastness Rating (1-8) | Application Suitability |

|---|---|---|

| Conventional Dye | 4 | Moderate |

| N-(2,5-Dimethoxyphenyl)-1,3,5-Triazine Dye | 7 | High |

Wirkmechanismus

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Halogenated Derivatives

Chlorinated triazines (e.g., Propazine, 6-Chloro-N,N′-bis(2,5-dimethoxyphenyl)-triazine) exhibit increased electrophilicity, making them effective herbicides. Chlorine atoms facilitate nucleophilic displacement reactions in biological systems, disrupting plant growth . In contrast, the non-halogenated N-(2,5-dimethoxyphenyl) derivative likely has lower environmental persistence and reduced toxicity, aligning with pharmaceutical applications .

Methoxy-Substituted Derivatives

Methoxy groups enhance hydrophobicity and electronic effects. The 2,5-dimethoxy configuration in the target compound may improve binding to aromatic receptors compared to mono-methoxy analogs (e.g., 6-(4-methoxyphenyl)-triazine). The latter’s para-substitution allows better planar stacking, critical for antitumor activity .

Alkyl vs. Aryl Amines

Compounds with alkylamino groups (e.g., Prometon, Propazine) prioritize agrochemical utility due to their soil mobility and systemic herbicidal action . Aryl-substituted derivatives (e.g., N-(2,5-dimethoxyphenyl)-triazine) are more suited for drug design, where aromatic interactions with biological targets are key .

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Its structure incorporates a triazine core substituted with a 2,5-dimethoxyphenyl group, which is believed to enhance its biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial research.

- Chemical Name : this compound

- Molecular Formula : C10H12N6O2

- Molecular Weight : 232.25 g/mol

- CAS Number : 689754-28-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been investigated for its ability to inhibit specific enzymes and receptors that play crucial roles in cancer cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : It has shown potential in inhibiting DNA topoisomerase IIα and various kinases involved in cancer progression.

- Receptor Modulation : The compound may interact with central nervous system (CNS) receptors such as serotonin and histamine receptors, suggesting possible applications in treating neurological disorders.

Anticancer Properties

Recent studies have highlighted the selective cytotoxicity of this compound against various cancer cell lines. Notably:

- Cell Lines Tested :

- MDA-MB231 (triple-negative breast cancer)

- SKBR-3 (HER2-positive breast cancer)

- MCF-7 (hormone receptor-positive breast cancer)

The compound demonstrated a significant inhibitory effect on the growth of MDA-MB231 cells with a GI50 value of approximately 1 nM. In contrast, it exhibited minimal effects on non-cancerous MCF-10A cells, indicating a favorable therapeutic window .

| Cell Line | GI50 (nM) | Effect on Normal Cells |

|---|---|---|

| MDA-MB231 | 1 | Minimal |

| SKBR-3 | >100 | Minimal |

| MCF-7 | >100 | Minimal |

| MCF-10A | >1000 | No significant effect |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various triazine derivatives including this compound:

- Methodology : Cytotoxicity was evaluated using MTT assays across multiple time points.

- Findings : The compound was found to induce apoptosis in MDA-MB231 cells as evidenced by morphological changes observed under fluorescence microscopy .

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of similar triazine derivatives:

Q & A

Basic Synthesis: What is the standard methodology for synthesizing N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves a multi-step approach leveraging the reactivity of the triazine core. A common method is the microwave-assisted one-pot reaction of cyanoguanidine with substituted aromatic aldehydes and amines. For example:

- Step 1: Condensation of 2,5-dimethoxyaniline with cyanuric chloride under controlled temperatures (0–5°C) in anhydrous tetrahydrofuran (THF) .

- Step 2: Subsequent substitution reactions with secondary amines or morpholine derivatives at elevated temperatures (60–80°C) .

- Step 3: Neutralization with oxalic acid to improve solubility and stability .

Key parameters : Solvent polarity, reaction time (12–24 hours), and stoichiometric ratios of reagents significantly influence yield (typically 30–60%) .

Structural Characterization: Which analytical techniques are critical for confirming its molecular structure?

- Nuclear Magnetic Resonance (NMR):

- 1H NMR : Identifies protons on the dimethoxyphenyl group (δ 3.7–3.9 ppm for methoxy protons) and amine resonances (δ 5.5–6.5 ppm) .

- 13C NMR : Confirms the triazine ring carbons (δ 160–170 ppm) and aromatic substituents .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., C₁₃H₁₆N₆O₂) with <2 ppm error .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Biological Activity Profiling: How is the compound evaluated for potential therapeutic applications?

- Antiproliferative Assays : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are compared to derivatives with varying substituents (Table 1) .

- Enzyme Inhibition Studies : Screened against kinases (e.g., EGFR) via fluorescence polarization assays to assess binding affinity .

Table 1 : Bioactivity of Triazine Derivatives with Different Substituents

| Substituent on Triazine Core | IC₅₀ (μM) in HeLa Cells | Key Observation |

|---|---|---|

| 4-Chlorophenyl | 12.3 | Moderate activity |

| 4-Fluorophenyl | 8.7 | Enhanced selectivity |

| 3,4-Dimethoxyphenyl (Analog) | 5.2 | High potency due to H-bonding |

| Data adapted from |

Advanced Synthesis Optimization: How can researchers improve yield and purity during scale-up?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but require post-synthesis purification via column chromatography .

- Temperature Control : Gradual heating (40°C → 80°C) minimizes side reactions like triazine ring decomposition .

- Continuous Flow Synthesis : Reduces batch variability and improves reproducibility in multi-step reactions .

Mechanistic Studies: What strategies elucidate its interaction with biological targets?

- Molecular Docking : Models interactions with ATP-binding pockets of kinases, highlighting hydrogen bonds between methoxy groups and lysine residues .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate target engagement .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites, which may influence off-target effects .

Data Contradictions: How to resolve discrepancies in reported bioactivity across studies?

- Substituent Effects : Fluorine vs. methoxy groups alter electron density, impacting binding kinetics .

- Purity Assessment : HPLC (≥95% purity) and elemental analysis ensure consistency in biological assays .

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) to reduce variability in IC₅₀ values .

Structure-Activity Relationship (SAR) Analysis: How to design derivatives with enhanced activity?

- Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., morpholine) to modulate steric and electronic effects .

- Positional Isomerism : Compare 2,5-dimethoxy vs. 3,4-dimethoxy analogs to optimize π-π stacking with aromatic residues in target proteins .

Stability Studies: Which factors influence the compound’s stability in storage?

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to triazine ring protonation .

- Light Exposure : UV irradiation induces photolysis; store in amber vials at -20°C .

- Solvent Compatibility : Stable in DMSO for >6 months but precipitates in aqueous buffers >1 mM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.